2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE
Description
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE: is a complex organic compound that features both aromatic aldehyde and hydrazone functional groups
Properties
IUPAC Name |
2,4-diiodo-6-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N6O/c9-5-1-4(7(17)6(10)2-5)3-11-12-8-13-15-16-14-8/h1-3,17H,(H2,12,13,14,15,16)/b11-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMCKBOGSOTXJG-QDEBKDIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NNN=N2)O)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NNN=N2)O)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-HYDROXY-3,5-DIIODOBENZALDEHYDE and 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE as the primary reactants.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the condensation reaction between the aldehyde and the hydrazone.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to accelerate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the iodine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Major Products
Oxidation: 2-HYDROXY-3,5-DIIODOBENZOIC ACID
Reduction: 2-HYDROXY-3,5-DIIODOBENZYL ALCOHOL
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-3,5-DIIODOBENZALDEHYDE: Shares the same aldehyde group but lacks the hydrazone moiety.
1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE: Contains the hydrazone group but lacks the aromatic aldehyde structure.
Uniqueness
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is unique due to the combination of both the aromatic aldehyde and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
